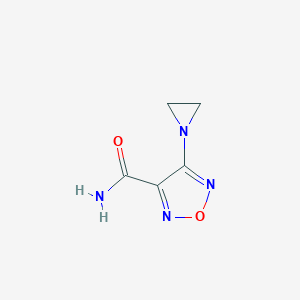
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide, also known as EO9, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. EO9 is a member of the nitroheterocyclic family of compounds, which are known to exhibit potent anti-tumor activity.
Mecanismo De Acción
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is a prodrug that is activated by reduction in hypoxic cells. Once activated, 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide forms a highly reactive intermediate that can bind to DNA and cause damage, ultimately leading to cell death. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is thought to selectively target hypoxic cells because they have a higher concentration of reducing agents, such as thiols and ascorbate, which are required for the activation of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide.
Efectos Bioquímicos Y Fisiológicos
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been shown to exhibit potent anti-tumor activity in animal models of cancer. It has also been shown to be well-tolerated in clinical trials, with manageable side effects. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been shown to be metabolized by the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has also been extensively studied, with a large body of literature available on its properties and potential uses. However, 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has several limitations for use in lab experiments. It is highly reactive and can be difficult to handle, requiring specialized equipment and training. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is also relatively expensive, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide. One area of interest is the development of new analogs of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide that may exhibit improved properties, such as increased selectivity for hypoxic cells or reduced toxicity. Another area of interest is the development of new methods for the activation of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide, which may improve its efficacy in cancer treatment. Finally, there is interest in the use of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide in combination with other cancer treatments, such as radiation therapy or immunotherapy, to improve overall treatment outcomes.
Métodos De Síntesis
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,2,2-trimethylaziridine. The final step involves the reduction of the resulting 4-(aziridin-1-yl)-1,2,5-oxadiazole-3-carboxylic acid with zinc dust to yield 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide.
Aplicaciones Científicas De Investigación
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is thought to work by selectively targeting hypoxic cells, which are commonly found in solid tumors and are resistant to traditional chemotherapy. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
147194-49-8 |
|---|---|
Nombre del producto |
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide |
Fórmula molecular |
C5H6N4O2 |
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
4-(aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C5H6N4O2/c6-4(10)3-5(8-11-7-3)9-1-2-9/h1-2H2,(H2,6,10) |
Clave InChI |
WSUKJLKXDWXCBJ-UHFFFAOYSA-N |
SMILES |
C1CN1C2=NON=C2C(=O)N |
SMILES canónico |
C1CN1C2=NON=C2C(=O)N |
Sinónimos |
1,2,5-Oxadiazole-3-carboxamide,4-(1-aziridinyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



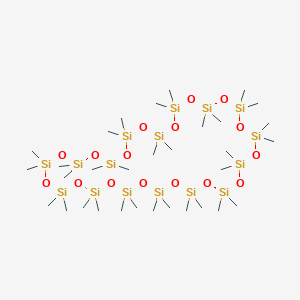
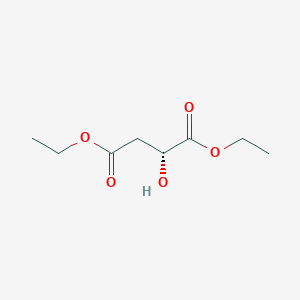
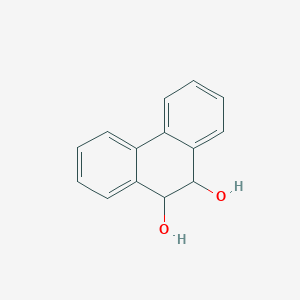
![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
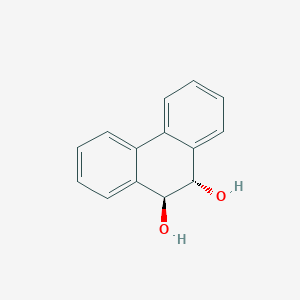
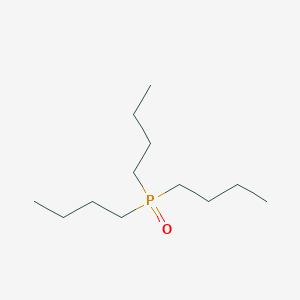
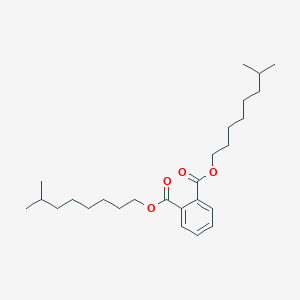
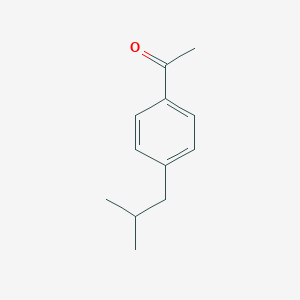
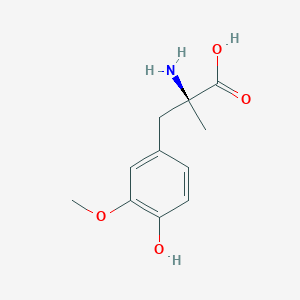
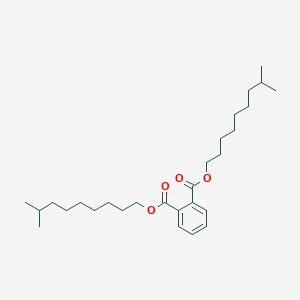
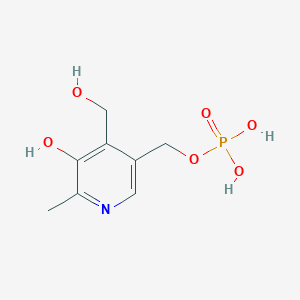
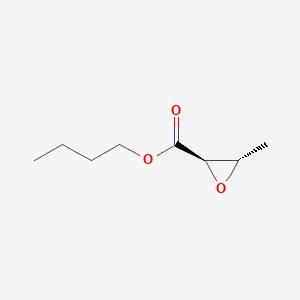
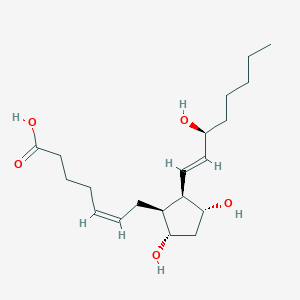
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)